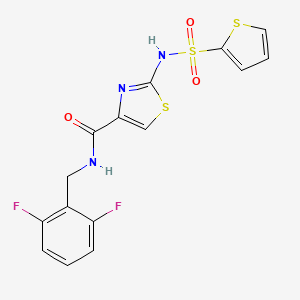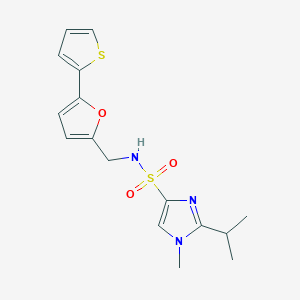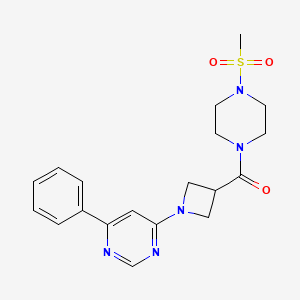
(4-(Methylsulfonyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis Methodologies
- A study by Radi et al. (2005) developed a solution-phase synthesis methodology for novel 4-dialkylamino-2-methylsulfonyl-6-vinylpyrimidines. This research could potentially offer insights into the synthesis processes of related compounds, including those with piperazine and methylsulfonyl groups (Radi et al., 2005).
Biological Activities and Applications
- Parveen et al. (2017) synthesized substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and evaluated them against human breast cancer and kidney cell lines, suggesting potential therapeutic applications in oncology (Parveen et al., 2017).
- Hussain et al. (2017) focused on the synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives. These compounds showed good enzyme inhibitory activity, indicating potential applications in enzyme-related diseases or conditions (Hussain et al., 2017).
- Wang et al. (2015) synthesized novel N-phenylpyrazolyl aryl methanones derivatives with arylthio/sulfinyl/sulfonyl groups, demonstrating herbicidal and insecticidal activities. This suggests potential agricultural applications of similar compounds (Wang et al., 2015).
Antipsychotic Agents
- Park et al. (2010) discovered that (piperazin-1-yl-phenyl)-arylsulfonamides, similar in structure to the compound , show high affinities for serotonin receptors, indicating potential use as atypical antipsychotic agents (Park et al., 2010).
Antimicrobial Activity
- Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including piperazine derivatives. This highlights the importance of analytical methods in studying the pharmacokinetics and stability of such compounds (Ye et al., 2012).
Metabolism Studies
- Hvenegaard et al. (2012) investigated the oxidative metabolism of Lu AA21004, a novel antidepressant, revealing the involvement of cytochrome P450 enzymes in metabolizing piperazine-containing compounds, which could be relevant for understanding the metabolism of similar chemical structures (Hvenegaard et al., 2012).
Properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[1-(6-phenylpyrimidin-4-yl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-28(26,27)24-9-7-22(8-10-24)19(25)16-12-23(13-16)18-11-17(20-14-21-18)15-5-3-2-4-6-15/h2-6,11,14,16H,7-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWNNSSFHDVOBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Dimethyl[2-(morpholin-2-yl)ethyl]amine](/img/structure/B2739392.png)
![8-((tert-Butoxycarbonyl)amino)-5-thiaspiro[3.5]nonane-2-carboxylic acid 5,5-dioxide](/img/structure/B2739393.png)
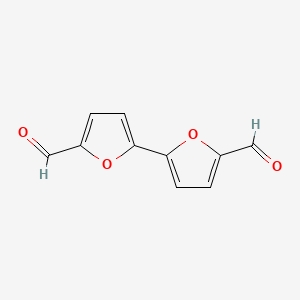
![5-(3-fluorobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2739395.png)

![Thieno[3,2-c]quinolin-4(5H)-one](/img/structure/B2739397.png)
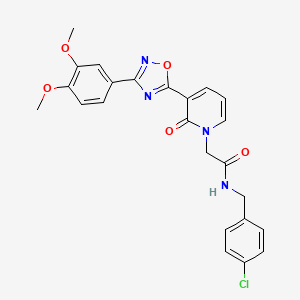
![(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2739402.png)




